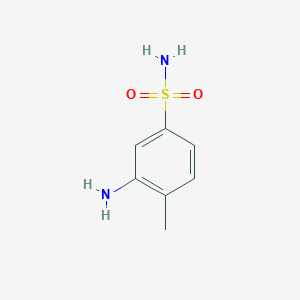

3-Amino-4-methylbenzenesulfonamide

Vue d'ensemble

Description

3-Amino-4-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and catalysts is becoming increasingly common to minimize the environmental impact of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the sulfonamide group under mild to moderate conditions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-4-methylbenzenesulfonamide is primarily investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Research has demonstrated significant effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, studies reported inhibition rates of up to 80% at specific concentrations (50 μg/mL) against these pathogens .

- Anticancer Activity : The compound has shown promising results in vitro against breast cancer cell lines such as MDA-MB-231 and MCF-7. The observed IC50 values range from 1.52 to 6.31 μM, indicating strong selectivity toward cancer cells compared to normal cells. Notably, it has been found to induce apoptosis in these cancer cells .

Enzyme Inhibition

This compound serves as an inhibitor for several enzymes:

- Carbonic Anhydrase Inhibition : It has been shown to inhibit carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, demonstrating high selectivity over CA II. This selectivity is crucial for minimizing side effects in therapeutic applications .

Biological Activities Overview

The table below summarizes the biological activities associated with this compound:

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Inhibition (%) |

|---|---|---|---|

| Antimicrobial | S. aureus | Not specified | Up to 80% at 50 μg/mL |

| Antimicrobial | K. pneumoniae | Not specified | Up to 79% at 50 μg/mL |

| Anticancer | MDA-MB-231 | 1.52 - 6.31 | Significant apoptosis induction |

| Anticancer | MCF-7 | 1.52 - 6.31 | Significant apoptosis induction |

Case Study: Antimicrobial Efficacy

A study involving the treatment of mice infected with methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that administration of this compound led to:

- Reduction in Bacterial Load : A significant decrease in bacterial colonies was observed in treated groups compared to controls.

- Survival Rate Improvement : The survival rate increased by approximately 40% in treated mice over a two-week observation period.

Case Study: Anticancer Potential

In vitro studies on the anticancer effects of this compound revealed that it could significantly increase the percentage of annexin V-FITC-positive apoptotic cells in breast cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .

Mécanisme D'action

The mechanism of action of 3-amino-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, leading to disruptions in cellular processes. The compound’s sulfonamide group is crucial for its binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can result in various physiological effects, including antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

- 3-Amino-4-chlorobenzenesulfonamide

- 3-Amino-4-nitrobenzenesulfonamide

- 3-Amino-4-methoxybenzenesulfonamide

Comparison: 3-Amino-4-methylbenzenesulfonamide is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 3-amino-4-chlorobenzenesulfonamide, the methyl derivative may exhibit different solubility, stability, and interaction with biological targets . These differences can be exploited in the design of new compounds with tailored properties for specific applications.

Activité Biologique

3-Amino-4-methylbenzenesulfonamide, a sulfonamide derivative, exhibits significant biological activity through various mechanisms of action. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies, as well as its role in biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is . The structure comprises an amino group, a methyl group, and a sulfonamide moiety, which contribute to its biological activity. The presence of the sulfonamide group is crucial for its interaction with biological targets.

The primary mechanisms by which this compound exerts its biological effects include:

- Inhibition of Carbonic Anhydrase : This enzyme plays a vital role in regulating acid-base balance and fluid secretion. Inhibition leads to decreased bicarbonate ion concentration, affecting physiological processes such as respiration and renal function.

- Interference with Folate Synthesis : Similar to other sulfonamides, this compound disrupts the folate synthesis pathway by inhibiting dihydropteroate synthetase, which is essential for bacterial growth and survival.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism involves mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folate synthesis. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, although resistance has emerged in some strains.

Anticancer Properties

Research has shown that this compound may possess anticancer activity. It has been evaluated in vitro against several cancer cell lines, including breast and colon cancer cells. The compound's ability to inhibit cell proliferation is attributed to its interference with nucleic acid synthesis and modulation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Key parameters include:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in tissues; however, it shows variable plasma protein binding.

- Metabolism : Primarily metabolized in the liver, with potential interactions involving cytochrome P450 enzymes.

- Excretion : Mainly eliminated via renal pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option .

- Anticancer Activity : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxic effects .

- Mechanistic Insights : Research indicated that the compound induces apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, highlighting its potential as a therapeutic agent in cancer treatment .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-amino-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZDHXMDYWZPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284366 | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-28-8 | |

| Record name | 3-Amino-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36968 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006274288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6274-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-amino-4-methylbenzenesulfonamide formed in the body?

A: The research paper states that metahexamide is partially metabolized in the body to form this compound. Specifically, "half [of metahexamide] is hydrolyzed to the this compound derivative" []. While the exact mechanism isn't detailed in this paper, it suggests that enzymatic hydrolysis is the likely metabolic pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.